
Hyocholic acid
作用机制
ODM-201 通过以高亲和力结合雄激素受体发挥其作用,从而抑制受体的核易位并阻止雄激素反应基因的激活。 这种抑制作用导致前列腺癌的肿瘤生长和进展减少 . 该化合物还阻断响应抗雄激素治疗而产生的突变雄激素受体的活性,使其对抵抗性前列腺癌有效 .
生化分析
Biochemical Properties
Hyocholic acid differs from the primary bile acids found in humans by having a third hydroxyl group in the α-conformation at the 6-position . It is conjugated in the liver before secretion with taurine or with glycine to give taurohyocholate or glycohyocholates . The enzyme responsible for the 6-hydroxylation reaction of chenodeoxycholic acid in the pig is the cytochrome P450 CYP4A21 .
Cellular Effects
This compound and its derivatives have been found to have strong effects on glucose regulation in pig and diabetic mouse models . They promote GLP-1 secretion via simultaneously activating TGR5 and inhibiting FXR . This unique mechanism is not found in other bile acid species .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, specifically the G-protein-coupled bile acid receptor, TGR5, and the farnesoid X receptor (FXR) . By activating TGR5 and inhibiting FXR, this compound upregulates GLP-1 production and secretion in enteroendocrine cells .
Temporal Effects in Laboratory Settings
In laboratory settings, it has been observed that bile acid depletion in pigs suppresses secretion of glucagon-like peptide-1 (GLP-1) and increases blood glucose levels . When this compound species were administered, the blood glucose levels decreased and circulating GLP-1 increased .
Dosage Effects in Animal Models
In animal model experiments, researchers suppressed the synthesis of this compound in the livers of a group of pigs by around 30%, and they found that their blood glucose levels increased by 30% when compared with the control group . When this compound was then given to the pigs, their blood glucose levels eased off .
Metabolic Pathways
This compound is involved in the metabolic pathway of bile acid synthesis . It interacts with enzymes such as cytochrome P450 CYP4A21, which is responsible for the 6-hydroxylation reaction of chenodeoxycholic acid in the pig .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its conjugation in the liver before secretion with taurine or with glycine to give taurohyocholate or glycohyocholates .
Subcellular Localization
The subcellular localization of this compound is primarily within the liver cells where it is conjugated before secretion
准备方法
ODM-201 是通过一系列涉及关键中间体的化学反应合成的。ODM-201 的制备涉及形成 N-((S)-1-(3-(3-氯-4-氰基苯基)-1H-吡唑-1-基)丙-2-基)-5-(1-羟乙基)-1H-吡唑-3-甲酰胺的结晶形式。 合成路线包括以下步骤 :
形成悬浮液: ODM-201 悬浮于诸如异丙醇、叔丁基甲醚、乙酸乙酯或正庚烷之类的溶剂中。将该悬浮液在受控温度下搅拌数天。
溶液制备: 通过加热至 50-60°C 将 ODM-201 溶解在溶剂中,然后过滤并缓慢冷却以使结晶。然后分离并干燥晶体。
化学反应分析
ODM-201 会经历各种化学反应,包括:
氧化: ODM-201 在特定条件下可以被氧化以形成其氧化衍生物。
还原: 该化合物可以使用还原剂还原以生成还原形式。
取代: ODM-201 可以发生取代反应,其中官能团被其他基团取代。
在这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂。 从这些反应中形成的主要产物取决于所用特定条件和试剂 .
科学研究应用
Therapeutic Applications in Metabolic Syndrome
Recent studies have highlighted HCA's potential as a therapeutic agent for metabolic syndrome, which includes conditions such as obesity and type 2 diabetes mellitus (T2DM). HCA has been identified as a strong predictor of glucolipid dysmetabolism, indicating its relevance in managing these conditions.
- Mechanism of Action : HCA influences glucose metabolism through its interaction with specific receptors, namely the farnesoid X receptor (FXR) and the G-protein-coupled receptor TGR5. Activation of TGR5 by HCA enhances the secretion of glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose regulation and insulin sensitivity .
- Clinical Studies : In a cohort study involving 1,213 participants, lower serum concentrations of HCA were associated with increased risks of obesity and diabetes. Furthermore, oral administration of HCA has been shown to increase fasting GLP-1 levels more effectively than metformin in both healthy and diabetic mouse models .
Biomarker for Metabolic Disorders
HCA species have emerged as novel biomarkers for assessing metabolic health. Their concentrations in serum can predict future metabolic outcomes, making them valuable for early diagnosis and intervention strategies.
- Predictive Value : A validation study conducted with an independent cohort demonstrated that serum levels of HCA could predict metabolic health over a five-year period. Participants who maintained healthy metabolic profiles had significantly higher levels of HCA compared to those who developed metabolic abnormalities .
- Research Findings : Studies indicate that HCA constitutes approximately 76% of the bile acid pool in pigs, a species noted for its resistance to T2DM. This unique profile suggests that HCA may play a critical role in glucose homeostasis across different species .
Pharmaceutical Development
The pharmaceutical potential of HCA is being explored through various research avenues:
- Non-Hepatic Applications : Beyond its hepatic effects, research is focusing on the impact of HCA on non-hepatic tissues, which may open new pathways for drug development targeting metabolic diseases .
- Biotransformation Studies : Investigations into the bacteriogenic biotransformation of HCA emphasize its polyphyletic nature and potential therapeutic implications across different mammalian species .
Summary Table of Research Findings
Study | Focus | Key Findings |
---|---|---|
Rong et al. (2024) | Metabolic Syndrome | Identified HCA as a predictor for glucolipid dysmetabolism; potential therapeutic applications discussed. |
Zheng et al. (2021) | Glucose Homeostasis | Demonstrated that HCA enhances GLP-1 secretion via TGR5 activation; superior to metformin in some models. |
Validation Study (2021) | Biomarker Potential | Established serum HCA levels as predictive markers for future metabolic outcomes over five years. |
相似化合物的比较
ODM-201 与其他雄激素受体抑制剂(如恩扎鲁胺和 ARN-509)进行了比较 :
恩扎鲁胺: ODM-201 和恩扎鲁胺都抑制雄激素受体信号传导,但 ODM-201 具有独特的结构,限制了其穿过血脑屏障的能力,从而降低了中枢神经系统副作用的风险。
ARN-509: 与恩扎鲁胺类似,ARN-509 靶向雄激素受体。 ODM-201 对某些赋予其他抗雄激素耐药性的突变雄激素受体显示出优异的活性。
ODM-201 的独特特性,如其对雄激素受体的亲和力高和脑穿透性有限,使其成为治疗晚期前列腺癌的有希望的候选药物。
生物活性
Hyocholic acid (HCA) is a bile acid that has garnered attention for its potential biological activities, particularly in metabolic regulation and glucose homeostasis. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity of HCA.
Overview of this compound
This compound is a bile acid derivative that is synthesized in the liver and plays a crucial role in the digestion and absorption of fats. Recent studies have highlighted its significance beyond digestion, particularly in metabolic disorders such as obesity and diabetes.
HCA exerts its biological effects primarily through its interactions with specific receptors:
- Farnesoid X Receptor (FXR) : A nuclear receptor that regulates bile acid homeostasis and glucose metabolism.
- G-Protein-Coupled Bile Acid Receptor 1 (TGR5) : A receptor involved in energy metabolism and secretion of glucagon-like peptide-1 (GLP-1), which is important for glucose regulation.
Research Findings
- Glucose Homeostasis : HCA species have been shown to improve glucose homeostasis through distinct signaling mechanisms involving TGR5 and FXR. In a study involving pigs, administration of HCA led to decreased blood glucose levels and increased GLP-1 secretion, indicating its role in glycemic control .
- Metabolic Biomarkers : A study identified HCA species as novel biomarkers for metabolic diseases. Lower serum concentrations of HCA were associated with obesity and diabetes, suggesting a potential role in disease pathogenesis .
- In Vitro Studies : Experiments using enteroendocrine L-cell lines demonstrated that HCA species stimulate GLP-1 secretion at higher concentrations (25 µM), highlighting their potential therapeutic applications in managing diabetes .
Case Studies
Several case studies have illustrated the impact of HCA on metabolic health:
- Case Study 1 : In a cohort study involving 1,107 participants, it was found that individuals with obesity had significantly lower levels of HCA species compared to healthy controls. This correlation emphasizes the potential of HCA as a biomarker for metabolic disorders .
- Case Study 2 : A mouse model demonstrated that HCA could prevent cholesterol gallstones, indicating its potential utility in managing biliary disorders .
Data Table: Effects of this compound on Metabolic Parameters
Study | Model | Key Findings |
---|---|---|
Zheng et al., 2021 | Pigs | Decreased blood glucose; increased GLP-1 secretion with HCA administration |
Zheng et al., 2021 | L-cell lines | Stimulation of GLP-1 secretion at 25 µM concentration |
Liu et al., 2021 | Human cohort | Lower serum HCA levels in obese and diabetic individuals |
属性
IUPAC Name |
(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21-,22+,23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPMWHFRUGMUKF-KWXDGCAGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862167 | |
Record name | Hyocholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
547-75-1 | |
Record name | Hyocholic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=547-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hyocholic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hyocholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3α,6α,7α-trihydroxy-5β-cholan-24-oic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.124 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYOCHOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H5H0Q47FL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。